2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride typically involves the reaction of L-alanine with guanidine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, followed by purification steps such as crystallization and filtration to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert the guanidine group to an amine group.
Substitution: The amino and guanidine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amino and guanidine compounds.
Scientific Research Applications
2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The guanidine group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in metabolic pathways, influencing various physiological processes .
Comparison with Similar Compounds
- 2-Amino-3-(dimethylamino)propanoic acid
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
Comparison:
- 2-Amino-3-(dimethylamino)propanoic acid: This compound has a dimethylamino group instead of a guanidine group, leading to different chemical reactivity and biological activity .
- 2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride: The presence of a nitrophenyl group significantly alters the compound’s properties, making it more suitable for different applications compared to 2-Amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride .
This compound stands out due to its unique guanidine group, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-amino-3-(diaminomethylideneamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2.ClH/c5-2(3(9)10)1-8-4(6)7;/h2H,1,5H2,(H,9,10)(H4,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYHKHLLCDEAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=C(N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1482-99-1 |
Source
|
Record name | 3-[(aminoiminomethyl)amino]-L-alanine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.586 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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